3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, a methyl group, and a trifluoromethyl group attached to a chromenone core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated chromenone intermediate in the presence of a palladium catalyst.
Addition of the trifluoromethyl group: Radical trifluoromethylation can be employed to introduce the trifluoromethyl group onto the chromenone core.
Hydroxylation and methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-bromophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-methylphenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H10F4O3 |
---|---|
Molecular Weight |
338.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C17H10F4O3/c1-8-12(22)7-6-11-14(23)13(9-2-4-10(18)5-3-9)16(17(19,20)21)24-15(8)11/h2-7,22H,1H3 |
InChI Key |
VRIUQPPDWBIGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F)O |
Origin of Product |
United States |
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